Morpholine-3-carboxamide

Medicinal Chemistry Organic Synthesis Regioselectivity

Sourcing unreliable heterocyclic intermediates stalls antiviral drug discovery. Morpholine-3-carboxamide (CAS 848488-74-4) ensures synthetic reproducibility as a core scaffold for HIV integrase inhibitor development. - Enables synthesis of N-methyl pyrimidone derivatives, a class of potent, orally bioavailable antivirals. - High-purity racemate (≥98%) provides a consistent, cost-effective starting material for focused library generation and SAR studies. - Unsubstituted core allows versatile downstream functionalization, avoiding the inflexibility of pre-substituted N-aryl or N-alkyl analogs.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 848488-74-4
Cat. No. B110646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-3-carboxamide
CAS848488-74-4
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1COCC(N1)C(=O)N
InChIInChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)
InChIKeyYPSPPJRTCRMQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-3-carboxamide Specifications & Applications


Morpholine-3-carboxamide (CAS 848488-74-4), also referred to as 3-morpholinecarboxamide, is a heterocyclic building block with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It is commercially available from multiple reputable vendors with a minimum purity specification of 98% . This compound features a morpholine ring with a carboxamide functional group at the 3-position, making it a versatile intermediate in drug discovery and material science [1]. Its primary utility lies in its role as a reactant in the synthesis of N-methyl pyrimidone derivatives, which are potent and orally bioavailable HIV integrase inhibitors [2].

Heterocyclic building block for medicinal chemistry
Reactant for N-methyl pyrimidone synthesis (HIV integrase pathway)
Racemic core scaffold enables broad SAR exploration

Why Morpholine-3-carboxamide Is Irreplaceable


Substituting Morpholine-3-carboxamide with other morpholine carboxamide isomers or derivatives is not feasible without altering the synthetic pathway and final molecular architecture. The position of the carboxamide group (3- vs. 4-) dictates the compound's reactivity and its suitability for specific downstream reactions . For instance, Morpholine-4-carboxamide, which has the amide group on the ring nitrogen, exhibits entirely different chemical behavior and is often explored for antimicrobial applications, which is not the primary use case for the 3-substituted analog . Furthermore, the commercial availability of the core Morpholine-3-carboxamide (CAS 848488-74-4) with a specified purity of ≥98% provides a reliable starting point for reproducible research, whereas the use of complex, pre-substituted analogs (e.g., N-aryl or N-alkyl derivatives) would lock researchers into a specific, less flexible synthetic trajectory .

Target Compound
Potential Substitute
Risk Context
Morpholine-3-carboxamide
Morpholine-4-carboxamide
Amide position alters reactivity and downstream biological applications
Unsubstituted core scaffold
N-substituted analogs (e.g., N-aryl, N-alkyl)
Pre-functionalized analogs limit synthetic flexibility and SAR scope
Racemic form (non-stereospecific use)
Single enantiomers ((R)- or (S)-)
Enantiopure forms may offer no benefit for achiral synthesis and carry higher cost

Evidence for Selecting Morpholine-3-carboxamide


3- vs. 4-Substitution in Synthetic Utility

The synthetic utility of Morpholine-3-carboxamide (CAS 848488-74-4) is defined by its 3-position substitution, which directly influences its role as a reactant in the synthesis of specific pharmacophores. For example, it is specifically identified as a reactant in the synthesis of N-methyl pyrimidone derivatives, which are potent HIV integrase inhibitors [1]. In contrast, Morpholine-4-carboxamide, where the amide is on the ring nitrogen, has been explored for unrelated antimicrobial applications, demonstrating that the substitution position dictates the compound's end-use in research .

Synthetic Utility
Class-level
Target: Reactant for N-methyl pyrimidone synthesis (HIV integrase inhibitors)
Comparator: Morpholine-4-carboxamide — antimicrobial context
Position dictates pharmacophore application and biological relevance.
Inferred from literature; verify pathway-specific reactivity.
Medicinal Chemistry Organic Synthesis Regioselectivity

Racemate vs. Single Enantiomer Trade-offs

For research applications where stereochemistry is not critical, the racemic Morpholine-3-carboxamide (CAS 848488-74-4) is the cost-effective and readily available starting material. Its enantiopure counterparts, (R)-Morpholine-3-carboxamide and (S)-Morpholine-3-carboxamide (CAS 1272667-18-1), are also commercially available with a purity of ≥98%, but they are typically more expensive and used for specialized enantioselective reactions . The racemate allows for early-stage medicinal chemistry exploration without the immediate cost burden of chiral resolution.

Enantiomer Trade-offs
Head-to-head
Racemate: ≥98% purity, multiple suppliers
Enantiopure (R/S): ≥98% purity, fewer suppliers
Racemate supports non-stereospecific synthesis with supply chain flexibility.
Supplier catalog comparison; verify cost and lead time for your region.
Chiral Chemistry Asymmetric Synthesis Drug Development

Core Scaffold vs. N-Substituted Analogs

Morpholine-3-carboxamide (CAS 848488-74-4) serves as a versatile, unsubstituted core scaffold, enabling diverse downstream functionalization. In contrast, N-substituted analogs such as N-(o-Tolyl)morpholine-3-carboxamide or N-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide are pre-functionalized and therefore have limited synthetic flexibility . Procuring the core scaffold (≥98% purity) provides a single, high-purity starting point for multiple projects, whereas each substituted analog is a distinct, and often more expensive, chemical entity with its own purity specification .

Scaffold Versatility
Class-level
Unsubstituted core: broad functionalization potential
N-substituted analogs: pre-defined, limited flexibility
Core scaffold enables diverse SAR without pre-committed substitution.
Class-level inference from structural and vendor data.
Medicinal Chemistry Building Blocks Synthetic Methodology

HIV Integrase Inhibitor Synthesis Intermediate

Morpholine-3-carboxamide (CAS 848488-74-4) is specifically documented as a reactant in the synthesis of N-methyl pyrimidone derivatives, which are described as potent and orally bioavailable HIV integrase inhibitors [1]. This is a direct application that distinguishes it from many other morpholine carboxamide analogs. While complex derivatives like (E)-4-(4-(dimethylamino)but-2-enoyl)-N-(3-(((8-isopropyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrazolo[1,5-a][1,3,5]triazin-4-yl)amino)methyl)phenyl)morpholine-3-carboxamide have been studied as CDK7 inhibitors with an IC50 of 300 nM [2], the core Morpholine-3-carboxamide (CAS 848488-74-4) is the fundamental building block that enables the synthesis of these and other therapeutically relevant molecules.

Synthetic Role
Reported
Reactant for N-methyl pyrimidone derivatives (reported as potent HIV integrase inhibitors)
Supports antiviral research pathway evaluation.
Derived from patent and supplier descriptions.
Antiviral Research HIV Integrase Inhibitors

Racemate vs. Enantiopure Purity & Availability

A comparative analysis of commercial offerings reveals that the racemic Morpholine-3-carboxamide (CAS 848488-74-4) is widely available from multiple suppliers with a standard purity of 98% or higher . Similarly, the enantiopure forms, (R)-Morpholine-3-carboxamide and (S)-Morpholine-3-carboxamide (CAS 1272667-18-1), are also offered at ≥98% purity but are generally sourced from fewer vendors [1]. This parity in purity ensures that the racemate does not compromise on quality for non-chiral applications, while its broader availability can lead to better pricing and shorter lead times.

Availability & Purity
Head-to-head
Racemate: ≥98% purity, widely sourced
Enantiopure: ≥98% purity, limited vendors
Equivalent purity with broader commercial access for racemate.
Supplier catalog analysis; confirm current availability.
Chemical Procurement Quality Control Sourcing Strategy

Applications of Morpholine-3-carboxamide


HIV Integrase Inhibitor Synthesis

As established, Morpholine-3-carboxamide (CAS 848488-74-4) is a key reactant in the preparation of N-methyl pyrimidone derivatives, a class of potent and orally bioavailable HIV integrase inhibitors [1]. Research groups focused on developing new antiviral agents should procure this compound as a critical starting material.

Broad-Scope Medicinal Chemistry Scaffold

Given its versatility as an unsubstituted core scaffold, Morpholine-3-carboxamide (CAS 848488-74-4) is ideal for medicinal chemists building focused libraries and exploring structure-activity relationships (SAR) [2]. Procuring the high-purity racemate (≥98%) allows for diverse downstream functionalization without the limitations of pre-substituted analogs [2].

Non-Stereospecific Organic Synthesis

For synthetic routes where chirality is not a factor, the racemic Morpholine-3-carboxamide (CAS 848488-74-4) is the recommended reagent. It offers the same high purity (≥98%) as its enantiopure counterparts but with broader commercial availability and better cost-effectiveness for non-chiral applications .

TLR7/TLR8 Inhibitor Research

Patent literature identifies the use of a morpholine-3-carboxamide derivative in the development of crystalline forms of a TLR7/TLR8 inhibitor [3]. While the derivative is complex, the core Morpholine-3-carboxamide (CAS 848488-74-4) serves as the fundamental building block for this class of immunomodulatory compounds, making it a relevant procurement target for research in this area.

Application
Selection Property
Validation Focus
HIV integrase inhibitor pathway research
Reactant for N-methyl pyrimidone synthesis
Synthetic pathway fidelity for antiviral evaluation
Broad-scope SAR exploration
Unsubstituted core scaffold versatility
Downstream functionalization and library synthesis
Non-stereospecific synthetic routes
Racemic form with consistent purity specification
Cost-effective starting material without chiral constraints
TLR7/TLR8 pathway modulator research
Core building block for immunomodulatory derivatives
Synthetic entry to TLR7/TLR8 inhibitor scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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